molecular formula C18H12BrN3O3 B2618235 8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid CAS No. 1574302-94-5

8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid

Cat. No. B2618235
CAS RN: 1574302-94-5
M. Wt: 398.216
InChI Key: QTXKPKYLKSVGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BI-2536 and is a potent inhibitor of polo-like kinase 1 (PLK1), a protein kinase that plays a vital role in cell division.

Mechanism of Action

The mechanism of action of BI-2536 involves the inhibition of PLK1, which is a protein kinase that plays a crucial role in cell division. PLK1 is involved in various stages of cell division, including centrosome maturation, spindle formation, and cytokinesis. Inhibition of PLK1 by BI-2536 leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BI-2536 has been shown to have potent antitumor activity in preclinical studies. In vitro studies have shown that BI-2536 induces cell cycle arrest and apoptosis in cancer cells, and in vivo studies have shown that BI-2536 inhibits tumor growth in animal models. BI-2536 has also been shown to have synergistic effects with other anticancer agents, such as paclitaxel and gemcitabine.

Advantages and Limitations for Lab Experiments

One of the main advantages of BI-2536 is its potent inhibitory activity against PLK1, which makes it a promising candidate for cancer treatment. However, one of the limitations of BI-2536 is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Another limitation is its potential toxicity, which requires careful dose optimization and monitoring in preclinical and clinical studies.

Future Directions

There are several future directions for the research and development of BI-2536. One direction is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its bioavailability and efficacy. Another direction is the identification of biomarkers that can predict response to BI-2536 and guide patient selection in clinical trials. Additionally, the combination of BI-2536 with other anticancer agents or immunotherapies may enhance its therapeutic efficacy and reduce toxicity. Finally, the development of PLK1 inhibitors with improved selectivity and potency may lead to the discovery of more effective and safer anticancer agents.

Synthesis Methods

The synthesis of 8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid involves several steps. The first step is the preparation of 4-(4-methoxyphenyl)pyrimidine-2-carboxylic acid, which is achieved by reacting 4-methoxybenzonitrile with ethyl cyanoacetate. The second step involves the bromination of 4-(4-methoxyphenyl)pyrimidine-2-carboxylic acid with bromine in glacial acetic acid to obtain 8-bromo-4-(4-methoxyphenyl)pyrimidine-2-carboxylic acid. The final step is the cyclization of 8-bromo-4-(4-methoxyphenyl)pyrimidine-2-carboxylic acid with 1,2-bis(4-fluorophenyl)ethane-1,2-diamine in the presence of trifluoroacetic acid to obtain 8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid.

Scientific Research Applications

8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid has been extensively studied for its potential use in cancer treatment. PLK1 is a protein kinase that is overexpressed in various types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. BI-2536 has been shown to be a potent inhibitor of PLK1 and has been tested in preclinical studies for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.

properties

IUPAC Name

8-bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O3/c1-25-12-5-2-10(3-6-12)16-9-15(18(23)24)20-17-13-7-4-11(19)8-14(13)21-22(16)17/h2-9H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXKPKYLKSVGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C4C=CC(=CC4=NN23)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.